

Application Note: 5-Chloro-2(1H)-quinazolinone as a Chemical Probe

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Compound of Interest

Compound Name: 2(1H)-Quinazolinone, 5-chloro-

Cat. No.: B1646539

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Executive Summary

5-chloro-2(1H)-quinazolinone (often existing in tautomeric equilibrium with 5-chloro-2-hydroxyquinazolinone) represents a "privileged scaffold" in medicinal chemistry. Unlike the more common 4(3H)-quinazolinone isomers (found in drugs like Idelalisib), the 2(1H)-quinazolinone core offers distinct electronic and steric profiles, making it a valuable probe for ATP-binding sites (kinases), DNA repair enzymes (PARP), and tubulin polymerization (Kinesin-5/Eg5).

This guide details the specific utility of the 5-chloro-2(1H)-one isomer, emphasizing its role as a fragment-based probe for exploring halogen bonding interactions in hydrophobic pockets and its application in structure-activity relationship (SAR) studies.

Chemical Identity & Properties

Property	Detail
Chemical Name	5-chloro-2(1H)-quinazolinone
Synonyms	5-chloro-2-hydroxyquinazoline; 5-chloro-quinazolin-2-ol
Molecular Formula	C ₈ H ₅ ClN ₂ O
Molecular Weight	180.59 g/mol
Core Scaffold	Quinazoline (Benzene fused to Pyrimidine)
Key Substituent	Chlorine at C5 (peri-position to N1/C4)
Tautomerism	Exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. ^{[1][2]} In solution, the lactam often predominates.
Solubility	Low in water; Soluble in DMSO (>10 mM), DMF.

Mechanism of Action & Target Engagement

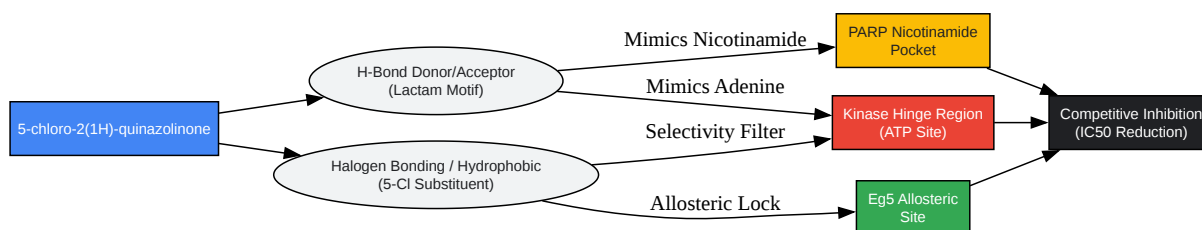
The utility of 5-chloro-2(1H)-quinazolinone as a probe stems from its ability to mimic the purine ring of ATP or the nicotinamide moiety of NAD⁺.

Primary Modes of Binding

- **ATP-Competitive Kinase Inhibition:** The 2(1H)-quinazolinone core functions as an adenine mimetic. The lactam (NH-C=O) group can form a donor-acceptor hydrogen bond pair with the "hinge region" of kinase active sites.
 - **Role of 5-Chloro:** The chlorine atom at position 5 occupies a critical hydrophobic pocket (often the "gatekeeper" or solvent-exposed region depending on binding mode), enhancing potency via lipophilic interactions or halogen bonding with backbone carbonyls.
- **PARP Inhibition (DNA Repair):** Poly(ADP-ribose) polymerases (PARP) bind NAD⁺. The quinazolinone core mimics the nicotinamide ring. The 5-chloro substituent can induce steric clashes that selectivity filter for specific PARP isoforms (e.g., PARP1 vs. PARP2).

- Kinesin Spindle Protein (Eg5) Modulation: Related 2(1H)-quinazolinones (e.g., monastrol analogues) bind to an allosteric site on Eg5, inhibiting bipolar spindle formation. The 5-chloro position modulates the tilt of the aromatic ring within the allosteric pocket.

Mechanistic Diagram (Graphviz)



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Caption: Mechanistic pathways of 5-chloro-2(1H)-quinazolinone binding to key biological targets via hydrogen and halogen bonding.

Experimental Protocols

Preparation and Storage

- Stock Solution: Dissolve powder in 100% DMSO to a concentration of 10 mM. Vortex for 1 minute. If precipitation occurs, warm to 37°C.
- Storage: Aliquot into light-protected vials (amber). Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.
- Working Solution: Dilute stock into aqueous buffer (PBS or media) immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

In Vitro Kinase Inhibition Assay (ADP-Glo Protocol)

Objective: Determine the IC₅₀ of the probe against a target kinase (e.g., CK2, EGFR).

Materials:

- Kinase Enzyme (recombinant)
- Substrate (peptide/protein)
- ATP (Ultra-pure)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white plate

Workflow:

- Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Titration: Prepare a serial dilution of 5-chloro-2(1H)-quinazolinone in DMSO (10-point curve, e.g., 100 μM to 0.1 nM).
- Reaction Assembly:
 - Add 2 μL of Kinase (optimized concentration).
 - Add 1 μL of Probe (or DMSO control). Incubate 10 min at RT.
 - Add 2 μL of ATP/Substrate mix to start reaction.
- Incubation: Incubate at RT for 60 minutes.
- Detection:
 - Add 5 μL of ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.
 - Add 10 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
- Read: Measure luminescence on a plate reader.
- Analysis: Plot RLU vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate IC₅₀.

Cellular Thermal Shift Assay (CETSA)

Objective: Validate target engagement in live cells (e.g., binding to PARP1).

Workflow:

- Treatment: Treat cells (e.g., HeLa, 1×10^6 cells/mL) with 10 μ M 5-chloro-2(1H)-quinazolinone or DMSO for 1 hour at 37°C.
- Harvest: Wash with PBS, add protease inhibitors, and resuspend.
- Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 37°C to 67°C) for 3 minutes.
- Lysis: Cool to RT, then freeze-thaw (liquid N₂ / 25°C) x3 to lyse cells.
- Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.
- Analysis: Analyze supernatant via Western Blot using antibodies against the specific target (e.g., anti-PARP1).
- Result: A shift in the melting curve (stabilization of protein at higher temps) indicates direct binding of the probe.

Synthesis & Chemical Validation

Note: If commercial sources are unavailable, the probe can be synthesized.

Reaction: Condensation of 2-amino-6-chlorobenzaldehyde (or 2-amino-6-chlorobenzonitrile) with Urea.

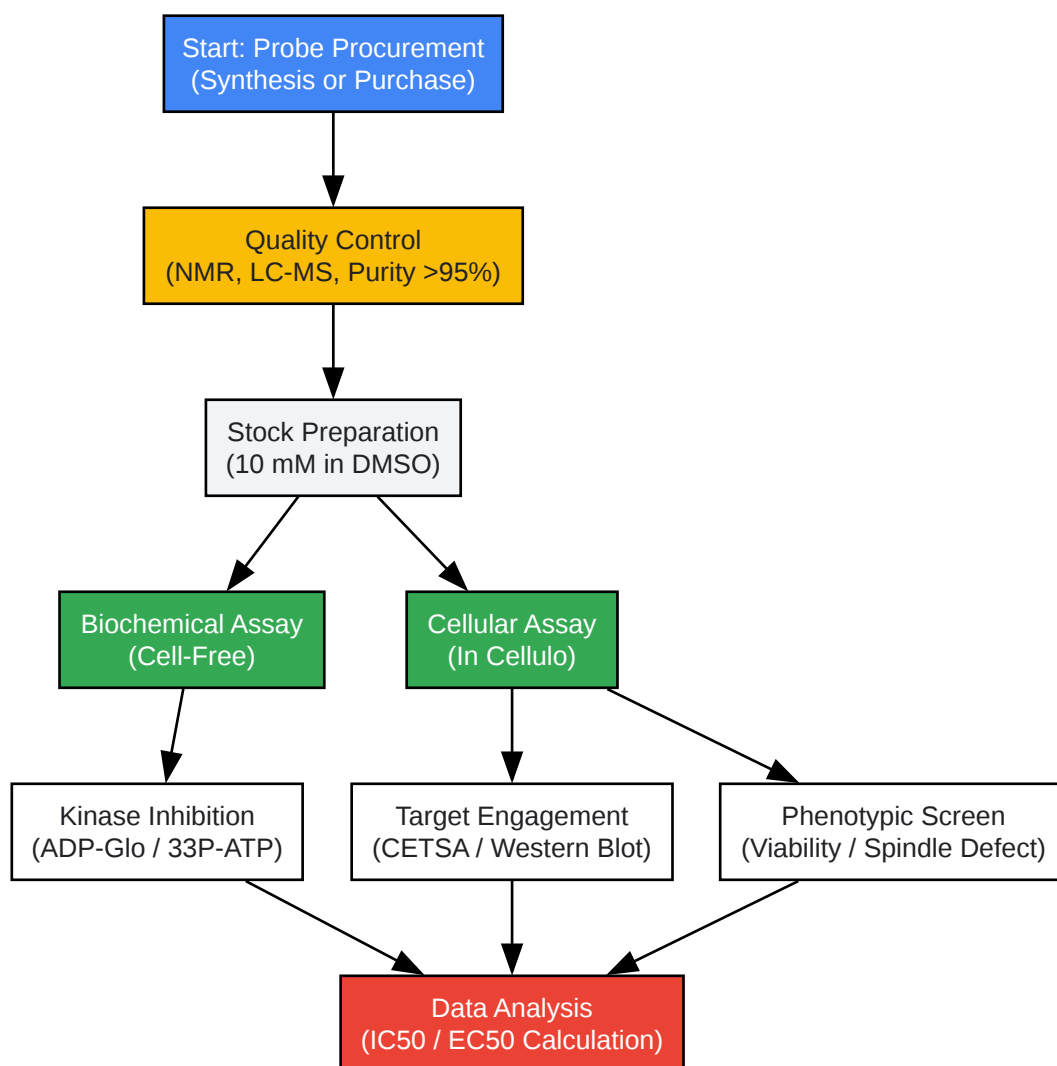
- Reagents: Urea (5 eq), Acetic Acid (catalytic), Ethanol/DMF (solvent).
- Conditions: Reflux (100-120°C) for 4-12 hours.
- Purification: Recrystallization from Ethanol/Water.

- Validation: ¹H-NMR (DMSO-d₆) should show a singlet for H4 (around 8.0-8.5 ppm) and the NH proton.

Troubleshooting & Optimization

Issue	Possible Cause	Solution
Precipitation in Assay	Low aqueous solubility.	Reduce final concentration to <10 μM. Use intermediate dilution step in buffer.
High Background Signal	Probe autofluorescence.	2(1H)-quinazolinones can be fluorescent. Check emission spectrum (usually blue/green). Use luminescent assays (ADP-Glo) instead of fluorescent ones.
No Inhibition Observed	Incorrect Isomer.	Verify you are using the 2(1H)-one and not the 4(3H)-one. The binding modes are distinct.
Cell Toxicity	Off-target effects.	5-chloro substituent may increase reactivity. ^[3] Perform an MTT assay to determine non-specific cytotoxicity threshold.

Workflow Diagram (Graphviz)



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Caption: Experimental workflow for validating 5-chloro-2(1H)-quinazolinone activity from synthesis to data analysis.

References

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